molecular formula C16H15BrFNO B6046866 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide

5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide

Cat. No.: B6046866
M. Wt: 336.20 g/mol
InChI Key: CFTLKFYUSOFCSK-UHFFFAOYSA-N
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Description

5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the N-position, and three methyl groups at the 2nd, 3rd, and 4th positions of the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide typically involves the following steps:

    N-Substitution: The N-substitution with a 2-fluorophenyl group can be carried out using a nucleophilic substitution reaction. This involves reacting the brominated benzamide with 2-fluoroaniline in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique chemical structure.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms, as well as the methyl groups, can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-fluorophenyl)nicotinamide
  • 5-bromo-N-(2-fluorophenyl)-2-furamide
  • 5-bromo-N-(2-fluorophenyl)thiophene-2-carboxamide

Uniqueness

5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The combination of bromine, fluorine, and multiple methyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO/c1-9-10(2)12(8-13(17)11(9)3)16(20)19-15-7-5-4-6-14(15)18/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTLKFYUSOFCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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